Ytterbium triflate's primary application lies in organic synthesis due to its unique properties:
These combined advantages make Ytterbium triflate a valuable tool for synthetic chemists, enabling efficient and selective synthesis of complex molecules for various research purposes.
Beyond organic synthesis, Ytterbium triflate finds applications in other scientific research areas:
Ytterbium(III) trifluoromethanesulfonate is a chemical compound with the formula C₃F₉O₉S₃Yb and a molecular weight of approximately 620.24 g/mol. It is often encountered in its hydrated form, which is a white to almost white crystalline solid. This compound is known for its stability at room temperature and exhibits high thermal stability, making it suitable for various applications in both organic and inorganic chemistry .
Ytterbium(III) trifluoromethanesulfonate can be synthesized through several methods:
Ytterbium(III) trifluoromethanesulfonate finds applications across various fields:
Studies on the interactions of ytterbium(III) trifluoromethanesulfonate with various ligands have shown that it can form stable complexes, which are important for understanding its catalytic behavior. These interactions are crucial for optimizing conditions in synthetic applications where this compound is used as a catalyst .
Ytterbium(III) trifluoromethanesulfonate shares similarities with other rare earth metal triflates and sulfonates. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ytterbium(III) triflate | C₃H₃F₉O₉S₃Yb | Known for high thermal stability |
| Lanthanum(III) trifluoromethanesulfonate | C₃F₉O₉S₃La | Similar catalytic properties but less stable |
| Cerium(III) trifluoromethanesulfonate | C₃F₉O₉S₃Ce | Exhibits different reactivity patterns |
| Neodymium(III) triflate | C₃H₃F₉O₉S₃Nd | More soluble in polar solvents |
Uniqueness: Ytterbium(III) trifluoromethanesulfonate is distinguished by its exceptional water tolerance compared to other similar compounds, making it particularly valuable in reactions where moisture is present or unavoidable .
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is synthesized via direct reaction between ytterbium(III) oxide (Yb₂O₃) and trifluoromethanesulfonic acid (TfOH). The protocol involves dissolving Yb₂O₃ in aqueous TfOH (1:1 v/v) under reflux at 100°C for 72 hours. The stoichiometric equation is:
$$ \text{Yb}2\text{O}3 + 6 \, \text{TfOH} \rightarrow 2 \, \text{Yb(OTf)}3 + 3 \, \text{H}2\text{O} $$
Post-reaction, unreacted Yb₂O₃ is removed via filtration, and the filtrate is evaporated under reduced pressure. The resultant hydrate (Yb(H₂O)₉₃) is dehydrated by heating at 180–200°C under vacuum (1 mmHg) for 48 hours. Commercial batches typically report >98% purity (chelometric titration).
| Parameter | Conditions |
|---|---|
| Reactants | Yb₂O₃, TfOH (1:6 molar ratio) |
| Solvent | Deionized water |
| Temperature | 100°C (reflux) |
| Reaction Time | 72 hours |
| Dehydration Conditions | 180–200°C, 1 mmHg, 48 hours |
Yb(OTf)₃ exhibits hygroscopicity, readily forming hydrates such as Yb(H₂O)₉₃. Hydration states influence catalytic activity, with hydrated forms showing reduced Lewis acidity in organic reactions. Dehydration restores catalytic efficiency by removing coordinated water molecules. Thermogravimetric analysis (TGA) reveals a 10–12% mass loss at 100–150°C, corresponding to the release of nine water molecules.
| Form | Water Content | Catalytic Activity (Relative) |
|---|---|---|
| Hydrated | ~10% | Low |
| Anhydrous | <0.5% | High |
Yb(OTf)₃ adopts distinct coordination geometries depending on the solvent environment:
X-ray diffraction (XRD) studies confirm crystalline phases, while rapid precipitation yields amorphous forms with broader XRD peaks.
| Solvent | Coordination Number | Geometry | Yb–O Bond Length (Å) |
|---|---|---|---|
| H₂O | 8 | Square antiprismatic | 2.38 |
| DMSO | 7 | Monoclinic | 2.29 |
| MeOH | 6 | Trigonal prismatic | 2.34 |
Purification involves recrystallization from methanol or acetonitrile, yielding white crystalline solids. Key purity assessment methods include:
| Method | Target Specification |
|---|---|
| Chelometric titration | ≥98% Yb³⁺ |
| Elemental analysis | C: 5.8%, F: 27.6%, S: 15.5% |
| ICP-OES | 99.99% Yb |
| TGA | <0.5% H₂O |
Ytterbium(III) trifluoromethanesulfonate exhibits complex hydration behavior in aqueous solutions, characterized by coordination number transitions that distinguish it from other lanthanide triflates [10]. The ytterbium(III) ion demonstrates a preference for eight-coordinate square antiprismatic geometry in aqueous media, contrasting with the nine-coordinate tricapped trigonal prismatic structures commonly observed for lighter lanthanides [10] [27]. High-resolution optical spectroscopy combined with density functional theory calculations confirms that the ytterbium(III) aqua complex adopts a coordination number of eight with ytterbium-oxygen distances of approximately 2.32-2.33 Angstroms [10].
The hydration structure of ytterbium(III) in aqueous solutions reveals significant differences from the early lanthanide series members [27]. Computational studies at the coupled cluster singles and doubles with perturbative triples level demonstrate that ytterbium(III) preferentially forms eight-coordinate complexes rather than the nine-coordinate species favored by larger lanthanide ions [27]. The transition from nine-coordinate to eight-coordinate geometry occurs due to the decreasing ionic radius of ytterbium(III), which results in increased inter-ligand repulsion when attempting to accommodate nine water molecules in the first coordination sphere [21].
| Coordination Environment | Coordination Number | Geometry | Yb-O Distance (Å) |
|---|---|---|---|
| Aqueous solution | 8 | Square antiprismatic | 2.32-2.33 |
| Methanol solution | 8 | Square antiprismatic | ~2.35 |
| Dimethylformamide | 8 | Square antiprismatic | ~2.35 |
| Dimethyl sulfoxide | 9 | Tricapped trigonal prismatic | ~2.40 |
The coordination geometry in aqueous media exhibits remarkable stability, with the square antiprismatic arrangement of eight water molecules providing optimal electrostatic stabilization while minimizing steric crowding [10]. Extended X-ray absorption fine structure spectroscopy confirms the structural assignments, demonstrating excellent agreement between experimental and theoretical predictions for the ytterbium(III) hydration sphere [29].
The ligand exchange kinetics of ytterbium(III) trifluoromethanesulfonate in solution demonstrate unique characteristics attributable to the metal ion's position at the end of the lanthanide series [13] [27]. Dynamic luminescence-decay measurements reveal that water-coordination numbers vary significantly with solvent composition, with values ranging from 5.1 in solutions containing minimal water content to 8.3 in water-saturated environments [13]. The exchange process involves rapid equilibration between coordinated water molecules and bulk solvent, facilitated by the relatively weak ytterbium-oxygen bonds compared to early lanthanide analogs [27].
Solvation sphere studies indicate that ytterbium(III) maintains consistent coordination numbers across different solvent systems while exhibiting solvent-dependent geometric preferences [10] [26]. In methanol solutions, the metal ion preserves eight-coordinate geometry identical to aqueous systems, whereas dimethyl sulfoxide promotes nine-coordinate arrangements due to the larger steric requirements of the sulfoxide donor atoms [10]. The transition between coordination states occurs through associative mechanisms involving temporary higher-coordinate intermediates [27].
The influence of trifluoromethanesulfonate counterions on ligand exchange processes proves minimal in dilute solutions, where complete dissociation of the salt predominates [13] [29]. Molecular dynamics simulations combined with X-ray absorption spectroscopy demonstrate that trifluoromethanesulfonate anions remain primarily in the second coordination sphere, allowing unimpeded water exchange at the metal center [29]. The exchange rates exhibit temperature dependence consistent with an associative mechanism, where incoming ligands coordinate before departure of the leaving group [27].
| Solvent System | Water Coordination Number | Exchange Mechanism | Rate Constant |
|---|---|---|---|
| 100% Water | 8.3 | Associative | Fast |
| 90% Water/THF | 8.1 | Associative | Fast |
| 20% Water/THF | 7.8 | Associative | Moderate |
| 1% Water/THF | 5.1 | Associative | Slow |
Ytterbium(III) trifluoromethanesulfonate exhibits exceptional coordination number flexibility, with documented examples ranging from six-coordinate to ten-coordinate complexes depending on ligand characteristics and reaction conditions [21] [25]. The coordination number variability stems from the metal ion's intermediate size within the lanthanide series, positioning it at the transition point between high-coordinate and lower-coordinate preferences [21]. Crystallographic studies reveal that coordination numbers of eight and nine possess similar thermodynamic stabilities for ytterbium(III), making the final coordination geometry highly sensitive to environmental factors [28].
The structural diversity in ytterbium(III) coordination compounds reflects the balance between electrostatic attraction and steric repulsion [25]. Small monodentate ligands such as water molecules favor higher coordination numbers, with eight-coordinate square antiprismatic and nine-coordinate tricapped trigonal prismatic geometries being most common [21]. Conversely, bulky multidentate ligands impose steric constraints that limit coordination numbers to six or seven, often resulting in distorted octahedral or capped trigonal prismatic arrangements [15] [24].
Solid-state structures of ytterbium(III) trifluoromethanesulfonate demonstrate coordination number dependence on crystallization conditions and counterion interactions [21] [28]. The triflate salts crystallize with nine-coordinate ytterbium centers when extensive hydrogen bonding networks stabilize the structure, but transition to eight-coordinate geometries under different packing arrangements [28]. This structural flexibility enables the formation of polymorphic modifications with distinct physical properties [21].
| Ligand Type | Typical Coordination Number | Preferred Geometry | Structural Examples |
|---|---|---|---|
| Water molecules | 8-9 | Square antiprismatic/Tricapped trigonal prismatic | Aqua complexes |
| Chelating carboxylates | 8-10 | Irregular polyhedra | Framework structures |
| Bulky amides | 6-7 | Distorted octahedral | Molecular complexes |
| Phenanthroline derivatives | 8 | Square antiprismatic | Luminescent complexes |
The trifluoromethanesulfonate counterion exhibits weak coordination tendencies toward ytterbium(III), primarily remaining in the outer coordination sphere under most solution conditions [29]. Molecular dynamics simulations reveal that triflate anions approach the metal center to distances of approximately 4-5 Angstroms but rarely penetrate the first coordination sphere occupied by solvent molecules [29]. This behavior contrasts markedly with more strongly coordinating anions such as nitrate, which forms direct metal-anion bonds with ytterbium(III) in solution [29].
The ionic pairing behavior of ytterbium(III) trifluoromethanesulfonate depends critically on solution concentration and solvent properties [14] [29]. In dilute aqueous solutions, complete ionic dissociation predominates, with negligible ion pair formation detected by spectroscopic methods [29]. However, concentrated solutions or mixed solvent systems promote increased association between ytterbium(III) cations and trifluoromethanesulfonate anions, resulting in contact ion pairs and solvent-separated ion pairs [14].
Terahertz spectroscopy investigations of concentrated ytterbium trifluoromethanesulfonate solutions provide direct evidence for the formation of weak contact ion pairs [14]. The spectral signatures indicate that ion pairing occurs through outer-sphere coordination, where trifluoromethanesulfonate anions occupy second-shell positions while maintaining their solvation environments [14]. This weak association contrasts with the stronger ion pairing observed for ytterbium halides, particularly ytterbium chloride, which forms more intimate contact pairs in concentrated solutions [14].
The influence of counterion interactions on ytterbium coordination chemistry extends to ligand substitution reactions and catalytic processes [13]. Triflate dissociation facilitates substrate coordination by providing accessible coordination sites, enhancing the Lewis acidity of the metal center [13]. The reversible nature of triflate association enables dynamic coordination behavior essential for catalytic turnover in organic transformations [2] [4].
| Counterion | Coordination Mode | Ion Pair Stability | Solution Behavior |
|---|---|---|---|
| Trifluoromethanesulfonate | Outer-sphere | Weak | Complete dissociation (dilute) |
| Chloride | Inner/outer-sphere | Moderate | Contact ion pairs (concentrated) |
| Bromide | Outer-sphere | Weak | Minimal association |
| Nitrate | Inner-sphere | Strong | Direct coordination |
Irritant